Otssp167 primary kinase target and binding affinity
Otssp167 primary kinase target and binding affinity
An In-depth Technical Guide on the Kinase Target and Binding Affinity of OTSSP167
This technical guide provides a comprehensive overview of the small molecule inhibitor OTSSP167, with a primary focus on its main kinase target, Maternal Embryonic Leucine Zipper Kinase (MELK), its binding affinity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.
Introduction
OTSSP167 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in cancer research.[1] It was initially developed as a highly selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and oncogenesis.[2][3] MELK is overexpressed in numerous human cancers, making it an attractive therapeutic target.[3] While OTSSP167 demonstrates remarkable potency against MELK, further studies have revealed a broader kinase inhibition profile, which is critical for understanding its full mechanism of action and potential therapeutic applications.[4]
Primary Kinase Target and Binding Affinity
The primary kinase target of OTSSP167 is Maternal Embryonic Leucine Zipper Kinase (MELK).[1] It acts as an ATP-competitive inhibitor.[4]
Quantitative Data Summary
The following tables summarize the in vitro and cellular binding affinities of OTSSP167 against its primary target MELK and notable off-targets.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 (nM) | Notes |
| MELK | Cell-free kinase assay | 0.41 | Highly potent inhibition.[4][5] |
| MELK | In vitro kinase assay | ~8 | IC50 determined under specific experimental conditions for comparison.[4][6] |
| Aurora B | In vitro kinase assay | ~25 | A notable off-target.[4][6] |
| BUB1 | In vitro kinase assay | Inhibited | Activity abolished by OTSSP167.[6] |
| Haspin | In vitro kinase assay | Inhibited | Activity abolished by OTSSP167.[6] |
| MAP2K7 | In vitro kinase assay | Inhibited | Activity inhibited in the nanomolar range.[2] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| A549 | Lung Cancer | Cell Viability | 6.7[5] |
| T47D | Breast Cancer | Cell Viability | 4.3[5] |
| DU4475 | Breast Cancer | Cell Viability | 2.3[5] |
| 22Rv1 | Prostate Cancer | Cell Viability | 6.0[5] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 10[2] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 57[2] |
Signaling Pathways
MELK is a crucial node in signaling pathways that regulate cell cycle progression and proliferation.[7] Its inhibition by OTSSP167 disrupts these pathways, leading to anti-tumor effects.
MELK Signaling Pathway
MELK is involved in the G2/M phase transition of the cell cycle.[7] It can be activated by transcription factors such as E2F1. Once active, MELK phosphorylates a variety of downstream substrates, most notably the transcription factor FOXM1.[7] Phosphorylation of FOXM1 enhances its transcriptional activity, leading to the expression of mitotic regulators like Aurora B, Survivin, and CDC25B, which are essential for cell division.[7] By inhibiting MELK, OTSSP167 prevents the activation of FOXM1 and its downstream targets, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of OTSSP167.
In Vitro Kinase Assay (Radiometric)
This protocol is used to determine the direct inhibitory effect of OTSSP167 on a purified kinase.
Objective: To calculate the IC50 value of OTSSP167 against a specific kinase (e.g., MELK, Aurora B).
Materials:
-
Kinase-specific substrate (e.g., myelin basic protein, histone H3)[4]
-
Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)[5][8]
-
OTSSP167 dissolved in DMSO
-
SDS sample buffer
-
SDS-PAGE apparatus and reagents
-
Phosphor screen or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase (e.g., 0.4 µg) and its substrate (e.g., 5 µg) in 20 µL of kinase buffer.[5][8]
-
Add varying concentrations of OTSSP167 (or DMSO as a vehicle control) to the reaction mixtures.[4][5]
-
Initiate the kinase reaction by adding a mix of cold ATP (final concentration ~50 µM) and [γ-³²P]ATP (e.g., 10 µCi).[5][8]
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[5][8]
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.
-
Quantify the band intensity to determine the kinase activity at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the OTSSP167 concentration and fitting the data to a dose-response curve.
Cellular Viability Assay (Luminescent)
This protocol measures the effect of OTSSP167 on the viability of cancer cell lines.
Objective: To determine the IC50 of OTSSP167 in a cellular context.
Materials:
-
Complete cell culture medium
-
96-well plates
-
OTSSP167 dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar[2]
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of OTSSP167 (e.g., 0.005-0.1 µM) or DMSO as a control.[5]
-
Incubate the cells for a specified period, typically 48 to 72 hours.[2][5]
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the OTSSP167 concentration.
Experimental Workflow for Kinase Inhibitor Characterization
The general workflow for characterizing a kinase inhibitor like OTSSP167 involves a multi-step process from initial screening to in-depth cellular analysis.
Conclusion
OTSSP167 is a highly potent inhibitor of MELK with an in vitro IC50 in the sub-nanomolar range. Its mechanism of action involves the disruption of the MELK-FOXM1 signaling axis, leading to cell cycle arrest and apoptosis in cancer cells. However, it is important to note that OTSSP167 also exhibits activity against other kinases, such as Aurora B and MAP2K7, which may contribute to its overall anti-cancer effects and should be considered in its experimental application. The methodologies described herein provide a robust framework for the evaluation of OTSSP167 and other kinase inhibitors in both biochemical and cellular contexts.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTSSP167 | MELK | TargetMol [targetmol.com]
